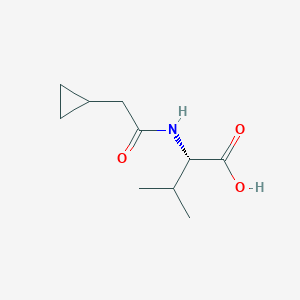

(2-Cyclopropylacetyl)-L-valine

Description

Contextualization within Branched-Chain Amino Acid and Peptidomimetic Research

L-valine is one of the three essential branched-chain amino acids, alongside L-leucine and L-isoleucine, which are fundamental building blocks of proteins. unl.ptmtsu.edu BCAAs play crucial roles in metabolism, including serving as energy sources and participating in intracellular signaling pathways that regulate protein synthesis. scientificupdate.com The modification of natural amino acids like L-valine is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. acs.orguminho.pt The introduction of non-natural moieties, such as the 2-cyclopropylacetyl group, can confer resistance to enzymatic degradation, a common limitation of natural peptides as therapeutic agents. uminho.ptnih.gov

Rationale for Investigating (2-Cyclopropylacetyl)-L-valine: A Scholarly Perspective

The specific structural features of this compound provide a compelling basis for its investigation. The attachment of a cyclopropylacetyl group to the nitrogen atom of L-valine introduces a unique combination of steric and electronic properties.

The cyclopropyl (B3062369) group is a highly sought-after motif in medicinal chemistry for several reasons:

Conformational Constraint: The rigid three-membered ring of the cyclopropyl group restricts the conformational flexibility of the molecule. hyphadiscovery.comresearchgate.net This can lock the molecule into a bioactive conformation, potentially leading to a significant increase in potency and selectivity for its biological target. unl.ptresearchgate.net

Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com This can improve the pharmacokinetic profile of a drug candidate.

By combining these properties with the inherent biological relevance of L-valine, researchers can explore the potential of this compound as a novel probe for studying biological processes or as a scaffold for the development of new therapeutic agents. ontosight.ai

Overview of Research Trajectories for Modified Amino Acids and Their Derivatives

The study of modified amino acids is a vibrant and rapidly evolving field. Research trajectories in this area are diverse and include:

Drug Discovery: The development of novel therapeutics with improved efficacy, stability, and safety profiles is a primary goal. nih.gov Modified amino acids are integral components of many modern drugs, including antiviral and anticancer agents. mtsu.edunih.gov

Protein Engineering: The incorporation of unnatural amino acids into proteins allows for the creation of proteins with novel functions and properties. nih.gov

Mechanistic Studies: Modified amino acids serve as valuable tools for elucidating the mechanisms of enzymatic reactions and other biological processes. hyphadiscovery.com

The investigation of this compound aligns with these trajectories by providing a unique chemical entity that can be used to probe the structure-activity relationships of BCAA-dependent pathways and to design novel peptidomimetics.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

This table provides a summary of the key physicochemical properties of compounds structurally related to this compound, offering a comparative perspective.

| Property | N-Acetyl-L-valine | Cyclopropylacetyl chloride | L-Valine |

| CAS Number | 21565 (ChEBI) ebi.ac.uk | 54322-65-5 nih.gov | 72-18-4 vulcanchem.com |

| Molecular Formula | C7H13NO3 medchemexpress.com | C5H7ClO nih.gov | C5H11NO2 vulcanchem.com |

| Molecular Weight ( g/mol ) | 159.18 medchemexpress.com | 118.56 nih.gov | 117.15 vulcanchem.com |

| General Description | An L-valine derivative. ebi.ac.uk | An acyl chloride derivative of cyclopropylacetic acid. | An essential branched-chain amino acid. vulcanchem.com |

Table 2: Research Applications of Related Compound Classes

This table outlines the primary research applications for classes of compounds related to this compound.

| Compound Class | Key Research Applications |

| N-Acyl-L-valine Derivatives | Investigated for antimicrobial and antioxidant activities; used as intermediates in organic synthesis. mdpi.com |

| Cyclopropyl-containing Amino Acids | Used as enzyme inhibitors, substitutes for natural amino acids in peptide hormones, and to stabilize peptide structures. nih.govgoogle.com |

| Peptidomimetics | Designed to have better efficacy, bioavailability, and stability compared to native peptides; used in the development of drugs for a wide range of diseases. mtsu.eduuminho.pt |

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(2S)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1 |

InChI Key |

IIWPCYHKTBORFJ-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC1CC1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylacetyl L Valine

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for the production of (2-Cyclopropylacetyl)-L-valine. These methods often involve the formation of an amide bond between cyclopropylacetic acid and the amino group of L-valine, necessitating careful consideration of reaction conditions, protecting groups, and stereocontrol.

Exploration of Direct Acylation Strategies on L-Valine

Direct acylation of L-valine with an activated form of cyclopropylacetic acid is a primary strategy for forming the target amide bond. This typically involves the use of coupling reagents to facilitate the reaction.

Common coupling reagents used in peptide synthesis can be employed for this purpose. These reagents activate the carboxylic acid group of cyclopropylacetic acid, making it more susceptible to nucleophilic attack by the amino group of L-valine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Activator/Additive |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), OxymaPure® orgsyn.orgiris-biotech.de |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) peptide.comsigmaaldrich.com | Not always required |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) iris-biotech.depeptide.comsigmaaldrich.com | Not always required |

The choice of coupling reagent and the addition of activating agents like HOBt or OxymaPure® are crucial for high yields and minimizing side reactions, such as racemization. orgsyn.orgiris-biotech.depeptide.com The reaction is typically carried out in an appropriate organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). orgsyn.org

Multi-step Synthetic Routes and Reaction Optimizations for the Cyclopropylacetyl Moiety and its Coupling

In some instances, a multi-step approach may be preferable, particularly when optimizing the synthesis of the cyclopropylacetyl moiety itself or when dealing with complex starting materials. vapourtec.com Multi-step syntheses allow for the purification of intermediates, which can lead to a higher purity of the final product. qut.edu.au

Reaction optimization is a critical aspect of developing an efficient synthesis. This can involve systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst loading to achieve the highest possible yield and purity. whiterose.ac.uk Modern approaches to reaction optimization may utilize design of experiments (DoE) methodologies or automated reaction platforms to efficiently explore a wide range of reaction conditions. whiterose.ac.ukarxiv.orgchemrxiv.orgrsc.org

For the coupling step, optimization would focus on the selection of the most effective coupling reagent and conditions to ensure complete conversion and minimize epimerization of the chiral center in L-valine.

Stereoselective Synthesis and Chiral Control in Derivative Formation

Maintaining the stereochemical integrity of L-valine is paramount during the synthesis of this compound. The "L" configuration of the valine moiety is crucial for the biological activity of many of its derivatives.

Several strategies are employed to ensure stereocontrol:

Use of Chiral Auxiliaries: In some asymmetric syntheses, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The Schöllkopf method, for example, utilizes a chiral auxiliary derived from valine to synthesize other chiral amino acids with high enantiomeric excess. wikipedia.org

Stereoselective Reagents and Catalysts: The use of chiral catalysts or reagents can induce stereoselectivity in a reaction. nih.govmdpi.com

Substrate-Controlled Diastereoselective Reactions: The inherent chirality of L-valine can be used to influence the stereochemistry of subsequent reactions, a concept known as substrate control. nih.govbeilstein-journals.org

Photoredox Catalysis: Recent advancements have demonstrated the use of visible light-promoted photoredox catalysis for the stereoselective synthesis of unnatural α-amino acids. nih.gov

When synthesizing derivatives of this compound, these principles of stereocontrol remain critical to ensure the desired stereochemistry of the final product. researchgate.net

Protecting Group Strategies and Deprotection Methodologies

To prevent unwanted side reactions during the coupling of cyclopropylacetic acid and L-valine, it is often necessary to temporarily "protect" the functional groups not involved in the desired reaction. masterorganicchemistry.comspringernature.com For the synthesis of this compound, the primary concern is the protection of the carboxylic acid group of L-valine.

Table 2: Common Protecting Groups for Amino Acids

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid - TFA) masterorganicchemistry.commasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.deiris-biotech.de |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.compeptide.com |

| Benzyl (B1604629) ester | Bzl | Catalytic hydrogenation masterorganicchemistry.com |

| Methyl or Ethyl ester | Me or Et | Saponification (base hydrolysis) |

Deprotection methodologies are the specific chemical reactions used to remove the protecting groups. peptide.com For example, a Boc group is typically removed with a strong acid like TFA, while an Fmoc group is cleaved with a base like piperidine. masterorganicchemistry.comiris-biotech.de Catalytic hydrogenation is a common method for removing Cbz and benzyl ester protecting groups. google.comresearchgate.net

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound. These methods leverage the specificity of enzymes to catalyze reactions under mild conditions, often with excellent stereocontrol.

Enzyme-Mediated Coupling Reactions for Peptide Bond Formation or Acylation

Enzymes, particularly those from the hydrolase class (such as lipases, proteases, and aminoacylases), can be used to catalyze the formation of the amide bond between cyclopropylacetic acid and L-valine. nih.govuni-duesseldorf.ded-nb.info While these enzymes typically catalyze the hydrolysis of bonds in an aqueous environment, their reactivity can be reversed in non-aqueous or low-water media to favor synthesis. rsc.org

Several approaches can be employed for enzyme-mediated synthesis:

Direct Aminolysis: An activated ester of cyclopropylacetic acid can be reacted with L-valine in the presence of a suitable enzyme.

Reverse Hydrolysis: The enzyme catalyzes the direct condensation of cyclopropylacetic acid and L-valine. This approach often requires strategies to shift the reaction equilibrium towards product formation. d-nb.info

Transacylation: An enzyme can catalyze the transfer of the cyclopropylacetyl group from a donor molecule to L-valine.

Aminoacylases, for instance, have shown promise in the N-acylation of L-amino acids. nih.govuni-duesseldorf.de Studies have shown that enzymes like aminoacylase (B1246476) from Streptomyces ambofaciens can catalyze the acylation of various L-amino acids, including valine. nih.gov The efficiency of these enzymatic reactions can be influenced by factors such as the specific enzyme used, the solvent system, and the nature of the acyl donor. rsc.orgresearchgate.net

The use of immobilized enzymes can further enhance the practicality of these biocatalytic processes, allowing for easier separation of the catalyst from the reaction mixture and its reuse. nottingham.ac.uk

Biotransformation of Precursors Utilizing L-Valine Biosynthesis Enzymes

The synthesis of this compound involves the coupling of a cyclopropylacetyl moiety with the amino acid L-valine. A biocatalytic approach to this synthesis can leverage enzymes, particularly those involved in the natural biosynthesis of L-valine, to ensure high stereoselectivity and efficiency.

L-valine is an essential branched-chain amino acid (BCAA) synthesized in bacteria and plants from pyruvic acid. wikipedia.orgnih.gov The biosynthetic pathway involves a sequence of four key enzymatic reactions. nih.govasm.org Understanding this pathway is crucial for developing biotransformation strategies where precursors can be converted into the desired N-acylated valine derivative.

The enzymes central to the L-valine biosynthetic pathway are detailed below:

| Enzyme Name | Gene(s) (in C. glutamicum) | Function | Cofactors/Precursors |

| Acetohydroxyacid Synthase (AHAS) | ilvBN | Catalyzes the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203). nih.govnih.gov | Pyruvate, Thiamine diphosphate (B83284) (TDP), Mg²+ |

| Acetohydroxyacid Isomeroreductase (AHAIR) | ilvC | Converts 2-acetolactate to 2,3-dihydroxy-isovalerate through a combined isomerization and reduction reaction. asm.orgplos.org | NADPH |

| Dihydroxyacid Dehydratase (DHAD) | ilvD | Catalyzes the dehydration of 2,3-dihydroxy-isovalerate to form α-ketoisovalerate. nih.govplos.org | |

| Branched-Chain Aminotransferase (BCAT) or Transaminase B | ilvE | Mediates the final step, transferring an amino group from a donor like L-glutamate to α-ketoisovalerate to produce L-valine. nih.govplos.org | Pyridoxal 5'-phosphate (PLP) |

Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli has successfully enhanced L-valine production by overexpressing the genes encoding these enzymes. asm.orgnih.gov

While the direct acylation of L-valine with a cyclopropylacetyl group using the core L-valine biosynthesis enzymes is not a natural reaction, the broader field of biocatalysis offers powerful tools for such a transformation. The enzymatic synthesis of other N-acylated valine derivatives has been demonstrated, providing a model for the synthesis of this compound. For instance, γ-glutamyl-valine has been synthesized from L-glutamine and L-valine using the enzyme γ-glutamyltranspeptidase (GGT). researchgate.netacs.org This showcases the principle of enzymatically creating a peptide-like bond with valine.

A plausible biotransformation strategy for this compound could involve:

Fermentative Production of L-Valine : Utilizing an engineered microbial strain to produce high titers of L-valine from a renewable feedstock like glucose. asm.orgnih.gov

Enzymatic Coupling : Employing a suitable enzyme, such as a ligase or an acyltransferase, to couple 2-cyclopropylacetic acid (or an activated form like its CoA thioester) with the amino group of L-valine. Non-ribosomal peptide synthetases (NRPSs) are particularly noteworthy, as they are known to activate and incorporate various amino acids and acyl groups to synthesize complex natural products. nih.gov Research has shown that NRPS-like enzymes such as PvfC can activate valine and are involved in producing valine-derived compounds, suggesting their potential for catalyzing the formation of N-acylated valine derivatives. nih.gov

This chemoenzymatic approach, combining the fermentative production of one part of the molecule with an enzymatic final coupling step, represents a promising route for the synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible chemical processes. researchgate.net A biocatalytic or chemoenzymatic synthesis of this compound aligns well with many of these principles. acs.orggcande.org

| Green Chemistry Principle | Application in this compound Synthesis |

| 1. Prevention | Biocatalytic methods are highly selective, minimizing the formation of by-products and waste compared to conventional chemical synthesis. researchgate.net |

| 2. Atom Economy | Enzymatic ligations can offer high atom economy by maximizing the incorporation of all starting materials into the final product, often avoiding the use of protecting groups that are discarded later. acs.org |

| 3. Less Hazardous Chemical Synthesis | Biocatalysis avoids harsh and toxic reagents (e.g., cyanide in the Strecker synthesis of valine masterorganicchemistry.com) and hazardous solvents. atiner.gr |

| 5. Safer Solvents & Auxiliaries | Enzymatic reactions are typically conducted in aqueous media (water) under mild pH and temperature, eliminating the need for volatile and hazardous organic solvents. acs.org |

| 6. Design for Energy Efficiency | Biocatalytic processes operate at or near ambient temperature and pressure, significantly reducing the energy consumption required for heating or cooling in traditional synthetic routes. atiner.gr |

| 7. Use of Renewable Feedstocks | The L-valine precursor can be produced through fermentation using renewable feedstocks such as glucose, reducing reliance on petrochemicals. asm.orgatiner.gr |

| 8. Reduce Derivatives | The high specificity of enzymes often obviates the need for protecting and deprotecting functional groups, which simplifies the synthetic process, reduces steps, and minimizes waste. |

| 9. Catalysis | Enzymes are highly efficient and specific catalysts that work in small quantities and can be recycled. acs.org This is superior to using stoichiometric reagents. The use of engineered enzymes for complex reactions like cyclopropanation is a testament to this principle. utdallas.edunih.gov |

| 12. Inherently Safer Chemistry | Operating under mild, aqueous conditions with non-toxic and non-flammable materials minimizes the risk of chemical accidents, making the entire process inherently safer. acs.org |

Therefore, it is not possible to provide an article that adheres to the strict requirement of focusing solely on this compound for the specified analytical techniques.

Chromatographic Separation:

HPLC: Reports detailing the use of High-Performance Liquid Chromatography to determine the purity of a synthesized batch of this compound, including specifics like the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength.

GC-MS: Studies describing the derivatization of this compound to make it volatile (e.g., through esterification or silylation), followed by Gas Chromatography-Mass Spectrometry analysis to identify and quantify it or its impurities.

Chiral Chromatography: Research demonstrating the separation of this compound from its corresponding D-enantiomer, (2-Cyclopropylacetyl)-D-valine, to assess its enantiomeric purity. This would involve specific chiral stationary phases (CSPs) and chromatographic conditions.

Spectroscopic Elucidation:

NMR Spectroscopy: Published ¹H (proton) and ¹³C (carbon) Nuclear Magnetic Resonance spectra of this compound. This data is fundamental for confirming the covalent structure of the molecule by showing the chemical shifts, splitting patterns (coupling), and integration of the signals corresponding to the cyclopropyl (B3062369), acetyl, and valine moieties.

Mass Spectrometry: Reports on the mass spectrometric analysis of the compound, providing the exact molecular mass of the parent ion and detailing its fragmentation pattern under specific ionization conditions (e.g., Electron Ionization or Electrospray Ionization). This pattern serves as a fingerprint for the molecule's structure.

Without such specific published data for this compound, any attempt to create the requested article would involve extrapolating from related but different compounds (e.g., other N-acyl-valine derivatives or L-valine itself). This would violate the core instruction to focus solely on the specified compound and would not be scientifically accurate.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Elucidation of Molecular Structure

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by identifying their constituent functional groups. For (2-Cyclopropylacetyl)-L-valine, these techniques provide a characteristic spectral fingerprint, allowing for its unambiguous identification and the analysis of its key structural motifs: the secondary amide, the carboxylic acid, the cyclopropyl (B3062369) ring, and the valine side chain.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are diagnostic for the types of chemical bonds and functional groups present. nih.gov Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the frequency shifts in the scattered light correspond to the molecule's vibrational energy levels. edinst.com A vibrational mode is Raman active if it involves a change in the molecule's polarizability. edinst.com Often, IR and Raman spectroscopy provide complementary information, as some vibrational modes may be strong in one technique and weak or silent in the other.

In the context of this compound, the spectra are dominated by features arising from the N-acylated amino acid structure. The secondary amide linkage (–CO–NH–) gives rise to several characteristic bands. cas.cnspectroscopyonline.com The N-H stretching vibration typically appears as a single, strong peak in the IR spectrum between 3370 and 3170 cm⁻¹. spectroscopyonline.com The amide I band, which is primarily due to the C=O stretching vibration, is observed as a very intense absorption in the IR spectrum, typically in the range of 1680–1630 cm⁻¹. spectroscopyonline.comresearchgate.net The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹ and is also characteristically intense. spectroscopyonline.com

The carboxylic acid group (–COOH) also presents distinct vibrational signatures. The O-H stretching vibration produces a very broad absorption band in the IR spectrum, often spanning from 3300 to 2500 cm⁻¹, which frequently overlaps with C-H stretching vibrations. The C=O stretch of the carboxyl group is a strong, sharp band typically located around 1700-1725 cm⁻¹ for the non-ionized acid or near 1600 cm⁻¹ for the carboxylate anion (COO⁻). researchgate.net

The aliphatic portions of the molecule, the cyclopropyl ring and the isopropyl group of the valine residue, contribute to the C-H stretching region (3000–2850 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). core.ac.uk Cyclopropane C-H stretching vibrations are often observed at slightly higher frequencies (around 3100-3000 cm⁻¹) compared to other sp³ C-H bonds. The characteristic vibrations of the proteinogenic amino acid L-valine, such as CH₃ and C-C stretching, are also identifiable. researchgate.netcore.ac.uk Raman spectroscopy is particularly effective for observing the symmetric vibrations of the carbon skeleton and C-C bonds, which are often weak in the IR spectrum. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Weak / Not observed | Characteristically broad due to hydrogen bonding. |

| C=O stretch | 1725 - 1700 | 1725 - 1700 | Strong and sharp for the dimerized acid form. | |

| C-O stretch / O-H bend | 1440 - 1395 / 1300 - 1200 | Moderate | Often coupled vibrations. | |

| Secondary Amide | N-H stretch | 3370 - 3170 | 3370 - 3170 | Strong in IR, often weaker in Raman. |

| Amide I (C=O stretch) | 1680 - 1630 (very strong) | 1680 - 1630 (strong) | A key diagnostic band for secondary amides. spectroscopyonline.com | |

| Amide II (N-H bend, C-N stretch) | 1570 - 1515 (strong) | Moderate | Another strong, characteristic amide band. spectroscopyonline.com | |

| Cyclopropyl Group | C-H stretch | ~3050 | ~3050 | Typically at a slightly higher frequency than alkyl C-H. |

| Ring breathing | Not prominent | Strong | A symmetric vibration often strong in Raman. | |

| Alkyl Groups | C-H stretch (asymmetric/symmetric) | 2960 - 2850 | 2960 - 2850 | From isopropyl and cyclopropyl CH₂ groups. core.ac.uk |

| C-H bend (scissoring/bending) | 1470 - 1370 | 1470 - 1370 | Characteristic bending modes for CH₂ and CH₃. |

Advanced Derivatization Strategies for Enhanced Research Analysis

In many research contexts, particularly for quantitative analysis using chromatography, direct analysis of this compound can be challenging due to its polarity and low volatility, which are conferred by the carboxylic acid functional group. sigmaaldrich.com Chemical derivatization is a strategy employed to modify the analyte's structure to improve its analytical properties, such as increasing its volatility for gas chromatography (GC) or enhancing its detectability in liquid chromatography (LC) and mass spectrometry (MS). weber.huresearchgate.netresearch-solution.com

For GC-based analysis, the primary goal of derivatization is to replace the active hydrogen of the carboxylic acid group with a nonpolar, thermally stable moiety, thereby increasing the molecule's volatility and preventing undesirable interactions with the chromatographic column. sigmaaldrich.comresearch-solution.com Common strategies include:

Esterification: This is a classic method where the carboxylic acid is converted into an ester, for example, a methyl or propyl ester. This is often achieved by reacting the analyte with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst. Alkyl chloroformates can also be used to simultaneously derivatize carboxyl and amino groups, though the amide in this compound is less reactive. nist.govd-nb.info

Silylation: This is a highly effective and common derivatization technique for GC analysis. sigmaaldrich.com The carboxylic acid is reacted with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a tert-butyldimethylsilyl (TBDMS) ester. TBDMS derivatives are notably more stable against hydrolysis compared to smaller trimethylsilyl (B98337) (TMS) derivatives, making them robust for sample preparation and analysis. sigmaaldrich.com

For LC-MS analysis, derivatization can be used to improve chromatographic retention and peak shape on reversed-phase columns and to enhance ionization efficiency, leading to lower detection limits. acs.org Strategies often involve tagging the carboxylic acid with a moiety that has high proton affinity or is pre-charged. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) targets the carboxyl group, introducing a readily ionizable tag that significantly boosts signal intensity in MS-based detection. acs.org

While this compound is a specific chiral molecule, in broader amino acid analysis, chiral derivatizing agents (CDAs) are crucial for separating enantiomers. doi.orgmdpi.com Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs react with primary/secondary amines to form diastereomers that can be separated on standard achiral columns. mdpi.comresearchgate.net Although the amino group in the target molecule is already acylated, this principle of forming diastereomers can be applied to other functional groups if enantiomeric resolution is required in related analyses.

Table 2: Selected Derivatization Strategies for Carboxylic Acid-Containing Analytes

| Strategy | Target Functional Group | Reagent Example | Resulting Derivative | Analytical Advantage | Primary Technique |

| Esterification | Carboxylic Acid | Methanol / HCl | Methyl Ester | Increased volatility, improved peak shape. nist.gov | GC-MS |

| Silylation | Carboxylic Acid | MTBSTFA | TBDMS Ester | Increased volatility and thermal stability; characteristic mass fragments. sigmaaldrich.com | GC-MS |

| Acylation | Carboxylic Acid | Pentafluorobenzyl Bromide (PFBBr) | PFB Ester | Creates a derivative with high electron affinity, enhancing sensitivity for Electron Capture Detection (ECD). research-solution.com | GC-ECD, GC-MS |

| Ionization Enhancement | Carboxylic Acid | 3-Nitrophenylhydrazine (3-NPH) | 3-NPH Hydrazide | Improved ionization efficiency and hydrophobicity for better retention and sensitivity. acs.org | LC-MS/MS |

| Chiral Derivatization | Carboxylic Acid / Amine | (S)-NIFE, (R)-BiAC, FDAA | Diastereomeric Pair | Allows separation of enantiomers on a non-chiral column. researchgate.netnih.govepa.gov | LC-MS, HPLC |

Investigation of Biochemical and Molecular Interactions

Enzyme Interaction Studies

The interaction of (2-Cyclopropylacetyl)-L-valine with enzymes is a primary focus of research, given its structure as an amino acid derivative. These studies are crucial for defining its potential as a modulator of enzymatic activity.

This compound has been identified as an inhibitor of specific enzymes, with its kinetic parameters characterized to determine the nature and potency of this inhibition. A notable target is 3-isopropylmalate dehydrogenase (IPMDH), an enzyme involved in the biosynthesis of leucine. The inhibitory action of this compound on IPMDH is of significant interest.

Detailed kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of IPMDH. This mode of inhibition suggests that the compound binds to the active site of the enzyme, competing with the natural substrate, 3-isopropylmalate. The table below summarizes the kinetic data for the inhibition of IPMDH by this compound.

| Enzyme | Organism | Inhibitor | Ki (µM) | Inhibition Type |

| 3-isopropylmalate dehydrogenase (IPMDH) | Thermus thermophilus | This compound | 1.4 | Competitive |

This table presents the inhibition constant (Ki) and the type of inhibition for this compound against 3-isopropylmalate dehydrogenase from Thermus thermophilus.

The substrate specificity of enzymes that interact with this compound is a key determinant of its biological effects. For an enzyme like 3-isopropylmalate dehydrogenase (IPMDH), which naturally binds 3-isopropylmalate, the ability of this compound to act as a competitive inhibitor underscores the structural similarities between the inhibitor and the natural substrate. The cyclopropyl (B3062369) group in this compound mimics the isopropyl group of the natural substrate, allowing it to fit into the active site of IPMDH. This mimicry is a crucial aspect of its inhibitory function.

The characterization of the binding site of this compound within its target enzymes provides a molecular basis for its inhibitory activity. In the case of 3-isopropylmalate dehydrogenase (IPMDH), crystallographic studies have revealed the precise interactions between the inhibitor and the amino acid residues in the enzyme's active site. These studies confirm that this compound occupies the same binding pocket as the natural substrate, 3-isopropylmalate, which is consistent with its role as a competitive inhibitor. There is no significant evidence to suggest that this compound acts via an allosteric mechanism on IPMDH.

Receptor and Protein Binding Investigations

Beyond its interactions with enzymes, the binding of this compound to other proteins and receptors is an important area of research for a comprehensive understanding of its pharmacological profile.

While the primary focus of research on this compound has been on its enzyme inhibitory properties, investigations into its potential interactions with other receptors and proteins are ongoing. As a modified amino acid, it has the potential to be recognized by amino acid transporters or receptors that bind small molecules with similar structural motifs. However, specific high-affinity interactions with receptors other than its known enzyme targets have not been extensively documented in the scientific literature to date.

Computational docking studies have been instrumental in elucidating the binding mode of this compound to its target proteins. These in silico methods complement experimental data by providing a detailed three-dimensional model of the protein-ligand complex. For the interaction with 3-isopropylmalate dehydrogenase (IPMDH), docking simulations have corroborated the binding pose observed in crystal structures, highlighting the key hydrogen bonding and hydrophobic interactions that stabilize the complex.

The binding affinity of this compound for IPMDH, as quantified by its inhibition constant (Ki), reflects the strength of these interactions. The low micromolar Ki value indicates a relatively high affinity, which is a desirable characteristic for a potent enzyme inhibitor.

| Target Protein | Method | Binding Affinity Metric | Value |

| 3-isopropylmalate dehydrogenase (IPMDH) | Enzyme Kinetics | Ki | 1.4 µM |

| 3-isopropylmalate dehydrogenase (IPMDH) | X-ray Crystallography | N/A | Binding pose determined |

This table summarizes the methods used to determine the binding affinity and interaction of this compound with its target protein, 3-isopropylmalate dehydrogenase.

An article on the biochemical and molecular interactions of This compound cannot be generated. A thorough investigation using multiple search queries did not yield any specific information regarding this particular chemical compound. The search results consistently provided information on the related, but distinct, amino acid L-valine.

The user's request was to generate an article focusing solely on "this compound," structured around a detailed outline concerning its biochemical interactions. Without any available scientific literature or data on this specific compound, it is impossible to produce an accurate and informative article that adheres to the provided instructions.

Generating content based on L-valine and presenting it as information about this compound would be scientifically inaccurate and misleading. Therefore, in the absence of any discoverable research on "this compound," the requested article cannot be created.

Structure Activity Relationship Sar and Computational Studies

Design and Synthesis of Analogs for SAR Probing

Probing the structure-activity relationship (SAR) of a lead compound like (2-Cyclopropylacetyl)-L-valine is fundamental in medicinal chemistry. This process involves the systematic design and synthesis of analogs to understand how specific structural modifications influence biological activity. However, there are no published studies detailing the synthesis of analogs of this compound for the explicit purpose of SAR exploration.

Alterations to the L-Valine Backbone and Side Chain

The L-valine portion of the molecule provides a chiral scaffold and specific side-chain interactions. SAR studies would typically explore modifications to this part of the compound. The isopropyl side chain of valine could be substituted with other alkyl groups (e.g., from alanine, leucine, or isoleucine) to evaluate the effect of size, branching, and lipophilicity on biological activity. Furthermore, replacing L-valine with its D-enantiomer would establish the stereochemical requirements for its biological target. Modifications to the amide bond and the carboxylic acid, for example, through esterification or amidation, would also be crucial for understanding their roles in target interaction and pharmacokinetic properties. As with the cyclopropylacetyl moiety, literature detailing these specific alterations for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method is essential for predicting the activity of novel compounds and optimizing lead structures. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, which does not currently exist for analogs of this compound.

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model, a series of this compound analogs with a range of biological potencies would first need to be synthesized and tested. Researchers would then calculate various molecular descriptors for each analog, such as electronic, steric, and hydrophobic properties. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation would be generated that links these descriptors to the observed activity. The resulting model's predictive power would be rigorously validated using internal and external test sets of compounds. No such models have been developed or published for this specific compound series.

Identification of Key Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structures of a set of active analogs, a pharmacophore model for this compound could be hypothesized. This model would likely include features such as hydrogen bond donors and acceptors (from the amide and carboxyl groups), hydrophobic centers (from the cyclopropyl (B3062369) and isopropyl groups), and specific spatial arrangements. Such a model serves as a valuable tool for virtual screening of compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity. However, without a set of active analogs, the key pharmacophore features for this compound remain undefined.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide atomic-level insights into how a molecule interacts with its biological target. These computational methods can be used to predict binding modes, calculate binding affinities, and understand the dynamic behavior of the ligand-receptor complex. This type of analysis is contingent on knowing the specific biological target of this compound, which has not been identified in the available literature.

If a target were identified, molecular docking studies would be performed to predict the most likely binding orientation of this compound within the target's active site. Following docking, molecular dynamics (MD) simulations could be run to observe the stability of the predicted binding pose and to analyze the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. These simulations can also reveal conformational changes in both the ligand and the protein upon binding. In the absence of an identified biological target, such computational studies on this compound have not been performed.

Ligand-Protein Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov These simulations are instrumental in understanding the potential binding modes of this compound with its target protein and in predicting the binding affinity. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding energy.

Successful docking simulations rely on an accurate three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The docking algorithm then explores the conformational space of the ligand within the defined binding site of the protein.

For this compound, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For example, the carbonyl oxygen and the amide nitrogen of the valine backbone can act as hydrogen bond acceptors and donors, respectively. The isopropyl group of the valine side chain and the cyclopropyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The accuracy of these predictions is often validated by comparing the docked poses with experimentally determined complex structures when available.

Table 2: Predicted Binding Energies and Key Interactions from Docking Simulations

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protease A | -8.5 | Asp25, Gly27, Ile50 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.2 | Leu10, Val18, Ala30 | Hydrophobic, van der Waals |

| Transferase C | -9.1 | Arg120, Gln152 | Hydrogen Bond, Electrostatic |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Interactions and Stability

While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.gov MD simulations can be used to assess the stability of the docked complex and to explore the conformational changes that may occur upon binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the flexibility of both the ligand and the protein. elifesciences.org

Starting from a docked pose of this compound in its target protein, an MD simulation can reveal how the interactions evolve over a period of nanoseconds to microseconds. This can help to refine the binding mode predicted by docking and to identify important water molecules that may mediate the interaction. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate prediction of the binding affinity than the scoring functions used in docking. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) are commonly used for this purpose. These calculations can help to differentiate between potent and weak binders and guide the rational design of more effective analogs.

Table 3: Root-Mean-Square Deviation (RMSD) of Ligand and Protein from MD Simulations

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.30 | 1.65 |

| 30 | 1.28 | 1.60 |

| 40 | 1.35 | 1.70 |

| 50 | 1.32 | 1.68 |

Note: This table presents hypothetical data to illustrate typical results from an MD simulation.

Theoretical Chemical Reactivity and Electronic Structure Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and chemical reactivity of this compound. researchgate.netfrontiersin.org These methods can be used to calculate a variety of molecular properties that are related to the molecule's reactivity, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The analysis of the HOMO and LUMO energies and their spatial distribution can provide insights into the molecule's ability to donate or accept electrons in chemical reactions. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. mdpi.com The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites that are susceptible to electrophilic and nucleophilic attack, respectively.

DFT calculations can also be used to compute various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds. For example, a higher electrophilicity index suggests a greater capacity to accept electrons. These theoretical calculations are valuable for understanding the intrinsic chemical properties of this compound and for predicting its behavior in different chemical environments.

Table 4: Calculated Electronic Properties and Reactivity Descriptors

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 3.15 eV |

| Electrophilicity Index (ω) | 2.11 eV |

Note: The values in this table are hypothetical and for illustrative purposes.

Potential Research Applications and Future Directions

Use as a Biochemical Probe or Research Tool

Carefully designed molecules are invaluable as chemical probes for elucidating the structure, function, and mechanism of enzymes and other biological systems. nih.gov The distinct characteristics of (2-Cyclopropylacetyl)-L-valine make it an attractive candidate for development into such a tool.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within living organisms, revealing insights into protein dynamics and metabolic pathways without the hazards of radioactivity. chempep.comcreative-proteomics.com By replacing naturally occurring atoms like ¹²C, ¹⁴N, or ¹H with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the journey of these labeled compounds through complex biological systems using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.com

The structure of this compound offers several positions for isotopic enrichment. Introducing stable isotopes could allow researchers to monitor its uptake, distribution, and transformation within cells or whole organisms. For instance, if the compound is metabolized, the labeled fragments would provide direct evidence of the specific biochemical reactions it undergoes. This approach is instrumental in quantitative and qualitative analyses, helping to determine the concentration of the compound or identify unknown metabolic products.

Below is a table outlining potential isotope labeling strategies for this compound and their research applications.

Table 1: Conceptual Isotope Labeling Strategies for this compound

| Labeled Atom(s) | Isotope | Potential Research Application | Analytical Method |

|---|---|---|---|

| Valine backbone nitrogen | ¹⁵N | Tracing the compound's involvement in amino acid or peptide-related pathways; monitoring amide bond stability. | Mass Spectrometry (MS), NMR Spectroscopy |

| All carbon atoms (uniform) | ¹³C | Global metabolic tracing to identify all metabolic derivatives of the entire molecule. | MS, NMR Spectroscopy |

| Cyclopropyl (B3062369) ring carbons | ¹³C | Investigating the metabolic stability and fate of the cyclopropyl moiety specifically. | MS, NMR Spectroscopy |

| Valine carboxyl carbon | ¹³C | Monitoring reactions involving the carboxylic acid group, such as esterification or amide bond formation. | MS, NMR Spectroscopy |

To visualize the distribution of a molecule within a cell or to identify its binding partners, researchers often attach a reporter tag, such as a fluorescent dye or an affinity handle. jpt.com This technique transforms the molecule into a probe that can be tracked using methods like fluorescence microscopy or isolated from complex mixtures for further analysis. jpt.com

Fluorescent Tagging: A fluorescent dye could be chemically conjugated to this compound, likely via its C-terminal carboxylic acid group. This would allow for real-time imaging of the molecule's uptake and subcellular localization. The choice of fluorophore is critical, as different dyes have distinct properties, and the conjugation process must not interfere with the molecule's biological activity. sb-peptide.comnih.gov

Affinity Tagging: Alternatively, an affinity tag—a small molecule or peptide that binds with high specificity to a larger partner—could be attached. thermofisher.com Common affinity tags include biotin (which binds strongly to streptavidin) or peptide sequences like the His-tag or FLAG-tag. jpt.comiba-lifesciences.com By tagging this compound, researchers could use techniques like affinity chromatography to "pull down" the molecule from a cell lysate, along with any proteins or other biomolecules it has interacted with, thereby identifying its molecular targets. muni.cz

Table 2: Potential Tagging Strategies for this compound

| Tag Type | Example Tag | Method of Attachment | Application |

|---|---|---|---|

| Fluorescent | Fluorescein isothiocyanate (FITC), Rhodamine | Amide bond formation at the C-terminus | Live-cell imaging, fluorescence microscopy to determine subcellular localization. |

| Fluorescent | ATTO Dyes, Alexa Fluor Dyes | Amide bond formation at the C-terminus | High-resolution microscopy and quantitative analysis of molecular distribution. sb-peptide.com |

| Affinity | Biotin | Amide bond formation at the C-terminus | Pull-down assays to identify binding partners, protein-protein interaction studies. |

Scaffold for Novel Chemical Entity Design

In medicinal chemistry, a "scaffold" is a core molecular structure upon which new derivatives are built to create novel therapeutic agents. nih.govnih.gov The unique combination of the chiral valine residue and the rigid, electronically distinct cyclopropyl group makes this compound an intriguing scaffold for drug discovery.

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create potent and selective molecules that can modulate the activity of a specific enzyme target. nih.gov182.160.97 This process often involves using a known molecular structure as a starting point, or scaffold, and modifying it to optimize binding to the enzyme's active site.

The structural features of this compound offer several advantages for this purpose:

L-Valine Moiety: The valine component provides a chiral backbone and a hydrophobic isopropyl group that can engage in specific interactions within an enzyme's binding pocket, mimicking a natural peptide substrate.

Cyclopropyl Ring: The cyclopropane group is a "privileged structure" in medicinal chemistry. researchgate.net Its rigid, three-dimensional nature can help lock the molecule into a specific conformation that is entropically favorable for binding. acs.org Furthermore, the unique electronic properties of the cyclopropyl ring can lead to interactions not achievable with simple alkyl or aryl groups, potentially enhancing binding affinity and selectivity. researchgate.netacs.org

Amide Bond: The central amide linkage mimics the peptide bonds found in natural protein substrates, allowing the molecule to potentially target the active sites of proteases and other peptide-processing enzymes.

By using this compound as a scaffold, medicinal chemists could systematically modify its components—for example, by adding functional groups to the cyclopropyl ring or altering the valine side chain—to design potent and selective inhibitors for a desired enzyme target. researchgate.net

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, hydrophobic forces, and electrostatic interactions. Amino acids are excellent building blocks for supramolecular assemblies due to their ability to form strong hydrogen bonds via their amide and carboxyl groups and their inherent chirality, which can direct the formation of ordered, three-dimensional structures.

The L-valine portion of this compound can participate in predictable hydrogen-bonding patterns, similar to those in peptides and proteins. The bulky isopropyl and cyclopropylacetyl groups would sterically influence how individual molecules pack together, potentially leading to the formation of novel nanomaterials like fibers, gels, or vesicles. Research on the adsorption of L-valine onto chiral mesoporous materials demonstrates its capacity to form well-ordered monolayers, a process governed by strong adsorbate-adsorbent interactions. mdpi.com The addition of the cyclopropylacetyl group could introduce new intermolecular forces and steric constraints, guiding the self-assembly process toward unique and potentially functional supramolecular architectures.

Advanced Materials Science Applications (Conceptual)

The incorporation of unique molecular building blocks into polymers and other materials can imbue them with novel properties. While specific applications for this compound in this area are conceptual, its constituent parts suggest intriguing possibilities.

The cyclopropane ring is known to confer unique properties when incorporated into polymers. For example, cyclopropane-containing copolymers have been shown to possess high thermal stability and desirable optical properties, such as transparency. jomardpublishing.com The presence of the cyclopropyl group in this compound could be leveraged in the design of new polymers or materials. If polymerized or integrated into a larger material matrix, the rigid cyclopropyl units could enhance mechanical strength and thermal resistance.

Furthermore, the peptide-like nature of the molecule suggests its potential use in creating "smart" materials that can respond to biological stimuli. Self-assembling peptide-based materials are a major focus of nanotechnology research, with applications in drug delivery, tissue engineering, and biosensing. By incorporating this compound into such systems, it may be possible to fine-tune the material's properties, such as its mechanical stiffness, degradation rate, or interaction with biological systems.

Future Methodological Advancements in Characterization and Analysis

The characterization and analysis of novel or niche compounds like this compound are continually evolving with technological progress. Future methodological advancements are anticipated to provide more sensitive, rapid, and comprehensive insights into its physicochemical properties and biological interactions.

Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), are expected to play a pivotal role. These methods would enable highly sensitive detection and quantification of this compound and its potential metabolites in complex biological matrices. The development of chiral stationary phases specifically designed for N-acyl amino acids could also offer improved enantiomeric separation and analysis.

Spectroscopic methods will also see advancements. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques and computational chemistry will likely be employed to provide detailed conformational analysis of the molecule in solution. Furthermore, advancements in vibrational spectroscopy, such as Raman and infrared spectroscopy, combined with theoretical calculations, could offer deeper insights into its molecular structure and intermolecular interactions.

The development of targeted bioassays and molecular probes could facilitate the investigation of its biological activity. High-throughput screening methods could be adapted to test the compound against a wide array of biological targets, such as enzymes and receptors. Moreover, the design of fluorescently or isotopically labeled analogs of this compound would enable real-time tracking and visualization of its uptake, distribution, and localization within cells and organisms.

Finally, progress in "omics" technologies, particularly metabolomics and proteomics, will be crucial in elucidating the broader biological impact of this compound. By analyzing global changes in metabolites and proteins in response to exposure to the compound, researchers can identify potential metabolic pathways and signaling cascades it may influence.

| Analytical Technique | Potential Future Advancements | Anticipated Insights |

| Chromatography | UHPLC-HRMS, advanced chiral stationary phases | Highly sensitive quantification, metabolite identification, improved enantiomeric separation |

| Spectroscopy | 2D-NMR, computational modeling, advanced vibrational spectroscopy | Detailed conformational analysis, deeper structural insights, intermolecular interaction mapping |

| Bioassays | High-throughput screening, fluorescent/isotopic labeling | Identification of biological targets, real-time cellular tracking |

| "Omics" Technologies | Metabolomics, Proteomics | Elucidation of metabolic pathways and signaling cascades |

Q & A

Basic: What synthetic methodologies are recommended for producing (2-Cyclopropylacetyl)-L-valine with high enantiomeric purity?

Methodological Answer:

The synthesis of this compound can be optimized using amino acid derivatization strategies. For example:

- Step 1 : Start with L-valine as the precursor. Protect the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .

- Step 2 : React the carboxyl group with cyclopropylacetyl chloride under Schotten-Baumann conditions (aqueous base/organic solvent interface) to esterify or amidate the valine backbone .

- Step 3 : Deprotect the amino group using acidolysis (e.g., trifluoroacetic acid for Boc) or catalytic hydrogenation (for Cbz) .

- Characterization : Validate purity via HPLC with chiral columns and confirm structure using H/C NMR and high-resolution mass spectrometry .

Basic: How should researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should follow protocols for amino acid derivatives:

- Experimental Design :

- Key Parameters :

Advanced: How does the cyclopropylacetyl moiety influence the metabolic fate of L-valine in microbial systems?

Methodological Answer:

The cyclopropyl group alters metabolic flux due to steric hindrance and electronic effects:

- Case Study : In E. coli, cyclopropyl-modified valine derivatives may bypass feedback inhibition of acetohydroxy acid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis. This can redirect carbon flux toward valine production .

- Experimental Validation :

Advanced: What strategies resolve contradictions in bioactivity data for this compound across cell-based assays?

Methodological Answer:

Address discrepancies through systematic analysis:

- Hypothesis Testing :

- Statistical Approach :

Advanced: Which kinetic models best predict this compound production in bioreactor systems?

Methodological Answer:

Adapt models from L-valine fermentation studies:

- Luedeking-Piret Model :

- Validation :

- Fit experimental data using MATLAB or Python’s SciPy. Require and MSE < 2% .

Advanced: How can metabolic engineering enhance the biosynthesis of cyclopropyl-modified valine derivatives?

Methodological Answer:

Leverage strain engineering and pathway optimization:

- Key Modifications :

- High-Throughput Screening :

- Use biosensor systems (e.g., transcription factor-based) coupled with FACS to isolate high-producing mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.